Ethachlor
Description
Structure
3D Structure
Properties
CAS No. |
51218-31-6 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-chloro-N-(ethoxymethyl)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-11-7-5-6-8-12(11)15(10-17-4-2)13(16)9-14/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
QJTJSFKYIUWWJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(COCC)C(=O)CCl |
Origin of Product |
United States |
Synthesis and Derivatization Strategies of Ethachlor
Historical Overview of Ethachlor Synthetic Pathways
Early synthetic efforts established foundational routes for producing this compound. These initial methods often involved straightforward reaction sequences, which were subsequently refined and modified to enhance efficiency and product purity.
Early Synthetic Routes and Methodological Innovations
While specific detailed early synthetic routes for this compound are not extensively detailed in the provided search results, the historical context of herbicide synthesis often involved reactions like amidation or alkylation to construct the target molecule from simpler precursors. Methodological innovations in this period likely focused on optimizing reaction conditions, such as temperature, pressure, and catalyst use, to improve yields and reduce reaction times. The development of new reagents and purification techniques also played a crucial role in advancing these early pathways.
Advanced Synthetic Approaches for this compound
Modern synthetic chemistry has introduced more sophisticated approaches to address the limitations of conventional methods, focusing on aspects like stereocontrol and environmental sustainability.
Development of Stereoselective and Enantioselective Synthesis
Stereoselective and enantioselective synthesis aim to produce a desired stereoisomer of a compound with high purity. This is particularly important for chiral molecules where different stereoisomers can exhibit different biological activities. wikipedia.org While the provided search results mention stereoselective synthesis in the context of other compounds and general organic synthesis wikipedia.orggoogleapis.comgoogleapis.comnih.gov, specific details regarding the stereoselective or enantioselective synthesis of this compound are not explicitly provided. Achieving stereocontrol in synthesis often involves the use of chiral catalysts, chiral auxiliaries, or enzymatic methods. wikipedia.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in chemical synthesis focuses on minimizing or eliminating the use and generation of hazardous substances. imist.mascienceinschool.orgnih.gov Key principles include atom economy, using safer solvents, designing for energy efficiency, and reducing waste. imist.mascienceinschool.orgacs.org While the search results mention green chemistry in a general context and in relation to other synthetic processes imist.mascienceinschool.orgnih.govrsc.org, specific examples of the application of green chemistry principles directly to this compound synthesis are not detailed. However, the principles of green chemistry, such as optimizing atom economy and exploring alternative, less hazardous solvents, are relevant considerations for developing more sustainable this compound production methods. imist.mascienceinschool.orgacs.org
Interactive Data Table: Green Chemistry Principles Applied to Synthesis (Conceptual)
| Green Chemistry Principle | Application in Synthesis (General Examples) | Potential Relevance to this compound Synthesis |
| Prevention of Waste | Designing reactions with high atom economy; minimizing byproducts. imist.maacs.org | Optimizing reaction pathways to maximize incorporation of starting materials into this compound. imist.maacs.org |
| Safer Solvents and Auxiliaries | Using water, supercritical fluids, or less toxic organic solvents. imist.manih.govrsc.org | Exploring alternative solvent systems for this compound synthesis to reduce reliance on hazardous solvents. imist.ma |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible. imist.ma | Investigating lower-energy reaction conditions for this compound formation. imist.ma |
| Use of Renewable Feedstocks | Utilizing biomass or other renewable resources as starting materials. scienceinschool.org | Exploring potential bio-based precursors for this compound synthesis. |
| Catalysis | Employing highly selective catalytic reagents to minimize waste. acs.orgrsc.org | Developing or utilizing efficient catalysts for key steps in this compound synthesis. acs.orgrsc.org |
Derivatization of this compound and Analogues
Derivatization involves modifying the chemical structure of this compound to create new compounds, or analogues, with potentially altered properties. This can be done to improve efficacy, modify selectivity, or enhance stability. The search results indicate that this compound is a known herbicide googleapis.comgoogleapis.comepo.orgjustia.comgoogleapis.comepo.orgepo.orgresearchgate.netgoogle.comgoogleapis.comgoogleapis.com, and the synthesis of herbicidal compounds often involves the exploration of various structural analogues to identify those with optimal activity.
Derivatization strategies can involve modifications to different parts of the this compound molecule, such as altering the alkyl chains, introducing different substituents on aromatic rings (if present), or modifying functional groups. justia.com For example, the synthesis of various imino aryl compounds and their carboxylic acid derivatives is discussed in the context of herbicidal activity, highlighting the importance of structural variations. epo.orgjustia.com
The creation of analogues allows for systematic investigation of structure-activity relationships (SAR), helping to understand how changes in chemical structure impact the compound's biological activity. While specific derivatization reactions for this compound are not detailed, general methods for derivatizing organic molecules, such as alkylation, acylation, halogenation, and coupling reactions, would be applicable depending on the specific functional groups present in this compound. The use of derivatization agents like ethyl chloroformate is mentioned in the context of preparing compounds for analytical techniques like GC-MS mdpi.comnih.govnih.gov, which could potentially be used to analyze this compound or its derivatives.
Interactive Data Table: Conceptual this compound Derivatization Strategies
| Derivatization Strategy | Description | Potential Outcome |
| Alkylation | Addition of alkyl groups to heteroatoms or carbon centers. | Modification of lipophilicity, steric bulk, or electronic properties. |
| Acylation | Addition of acyl groups. | Introduction of ester or amide linkages, altering polarity and reactivity. |
| Halogenation | Introduction of halogen atoms (e.g., Cl, Br). nih.gov | Alteration of electronic properties, reactivity, and potential biological activity. nih.gov |
| Substitution on Rings | Replacing hydrogen atoms or other groups on aromatic or alicyclic rings. justia.com | Tuning electronic and steric effects, impacting binding interactions. justia.com |
| Functional Group Interconversion | Transforming one functional group into another (e.g., alcohol to ester). | Changing solubility, reactivity, or metabolic fate. |
Note: This table presents potential derivatization strategies based on common organic reactions and the nature of compounds often explored for herbicidal activity. Specific reactions for this compound would depend on its precise structure.
Structural Modifications and Their Synthetic Feasibility
The structure of this compound presents several potential sites for chemical modification, which could theoretically lead to derivatives with altered properties. These sites include the chloroacetyl moiety, the nitrogen atom attached to the phenyl ring and the ethoxymethyl group, the ethoxymethyl group itself, and the ethylphenyl aromatic ring.
The synthetic feasibility of these potential modifications would depend on established organic chemistry reactions and the availability of suitable starting materials. For instance, nucleophilic substitution reactions could be explored for modifying the chloroacetyl group. Alkylation or acylation reactions on the nitrogen atom, or reactions involving functionalization of the aromatic ring through electrophilic aromatic substitution or other methods, are conceivable routes for generating derivatives.
However, detailed research findings specifically evaluating the synthetic feasibility and outcomes of a broad range of structural modifications on the this compound core were not prominently featured in the provided search results. Patent literature often discusses general synthetic strategies for classes of pesticidal compounds, sometimes listing this compound among many examples, but specific in-depth studies on the synthetic challenges and successes of targeted modifications of this compound were not identified within this scope.
Elucidation of Molecular and Cellular Mechanisms of Action of Ethachlor
Biochemical Pathways Modulated by Ethachlor
Based on the known mechanisms of chloroacetamide herbicides, this compound is expected to modulate biochemical pathways involved in lipid synthesis and potentially other metabolic processes crucial for plant survival and growth. The primary target pathway is the synthesis of VLCFAs. nih.gov
Interactions with Enzymatic Systems in Target Organisms
Chloroacetamide herbicides, including the likely mechanism of this compound, are understood to inhibit specific enzymatic systems involved in the elongation of fatty acid chains to produce VLCFAs. nih.gov While the precise enzymes targeted by this compound specifically are not extensively detailed in the searched literature, the chloroacetamide class is known to affect fatty acid elongases. Inhibition of these enzymes disrupts the production of essential lipids required for various cellular structures, particularly membranes.
Subcellular and Cellular Level Effects of this compound
The effects of this compound, consistent with other chloroacetamide herbicides, are evident at the subcellular and cellular levels in target non-human organisms, particularly affecting rapidly dividing tissues.
Disruption of Cell Division and Growth Mechanisms in Non-Human Organisms
A primary cellular effect of chloroacetamide herbicides, including the presumed action of this compound, is the disruption of cell division and growth in susceptible non-human organisms, particularly plants. nih.govnih.gov This disruption is a direct consequence of the inhibited VLCFA synthesis, which is essential for the formation of new membranes required during cell division, particularly the cell plate in plant cells. nih.gov Without adequate membrane components, cells cannot properly complete cytokinesis, leading to aberrant cell morphology and inhibited growth in meristematic tissues (areas of active cell division) in roots and shoots. nih.gov Some chloroacetamide herbicides have also been linked to effects on microtubules, which are crucial components of the cytoskeleton and the mitotic spindle involved in chromosome segregation during cell division, further contributing to the disruption of this process. nih.gov
Comparative Mechanistic Studies with Structurally Related Compounds
This compound belongs to the chloroacetamide chemical family, which includes other herbicides such as acetochlor (B104951), alachlor (B1666766), butachlor (B1668075), dimthis compound (B1670658), metazachlor, metolachlor (B1676510), pretilachlor, propachlor, propisochlor (B166880), prynachlor, terbuchlor, and xylachlor. nih.gov Comparative mechanistic studies with these structurally related compounds provide insights into the likely mode of action of this compound. Studies on compounds like dimthis compound have confirmed the inhibition of VLCFA synthesis and subsequent cell division disruption as key mechanisms. nih.govnih.gov While variations in metabolism and specific target affinities may exist among different chloroacetamides, the core mechanism related to lipid synthesis inhibition and cell division disruption is considered conserved within this class. nih.gov Comparative studies often focus on aspects like metabolic fate, selectivity across different plant species, and potential for resistance development, building upon the established understanding of their common mechanism of action. nih.gov
| Compound Name | Chemical Family | Primary Proposed Mechanism of Action | PubChem CID / CAS Number |
| This compound | Chloroacetamide | Inhibition of VLCFA synthesis, Cell Division Disruption (Inferred) | CAS 51218-31-6 nih.govnih.gov |
| Acetochlor | Chloroacetamide | Inhibition of VLCFA synthesis, Cell Division Disruption nih.gov | Not found in search results |
| Alachlor | Chloroacetamide | Inhibition of VLCFA synthesis, Cell Division Disruption nih.gov | Not found in search results |
| Butachlor | Chloroacetamide | Inhibition of VLCFA synthesis, Cell Division Disruption nih.gov | Not found in search results |
| Dimthis compound | Chloroacetamide | Inhibition of VLCFA synthesis, Cell Division Disruption nih.govnih.gov | Not found in search results |
| Metolachlor | Chloroacetamide | Inhibition of VLCFA synthesis, Cell Division Disruption nih.gov | CID 4169 nih.gov |
Analysis of Common and Distinct Mechanisms Among Chloroacetamide Herbicides
Chloroacetamide herbicides share the core mechanism of inhibiting VLCFA biosynthesis wikipedia.orgwikipedia.org. This common mode of action is a defining characteristic of the group, which includes compounds such as acetochlor, alachlor, butachlor, metolachlor, dimthis compound, and propisochlor made-in-china.comwikipedia.org. Despite this shared primary target, there can be variations in their precise interactions with the VLCFA synthase enzyme or differences in their uptake, translocation, and metabolism within plants, which can contribute to distinct activity profiles or selectivity wikipedia.orgwikipedia.org.
For instance, while the inhibition of VLCFA synthesis is the common mechanism, studies on different chloroacetamides like metolachlor have shown that the inhibition can be stereospecific, depending on the amide structure wikipedia.org. This suggests that subtle differences in the molecular structure among chloroacetamides can influence their binding affinity or efficacy against the target enzyme wikipedia.org.
Furthermore, while the primary target is VLCFA synthesis, some chloroacetamides might also affect other metabolic processes, although these effects are generally considered secondary to the disruption of VLCFA production wikipedia.orgwikipedia.org. For example, some research has indicated that chloroacetamides can affect the biosynthesis of flavonoids and anthocyanins, although enzymological studies suggest this inhibition does not cause the herbicidal effect wikipedia.org.
Synergistic and Antagonistic Interactions at the Molecular Level
Synergistic and antagonistic interactions at the molecular level involve how different compounds, when present together, influence each other's biological activity thegoodscentscompany.comcenmed.comnih.gov. In the context of herbicides like this compound, such interactions could occur if this compound is applied in combination with other pesticides or compounds, or if it interacts with endogenous plant molecules massbank.eu.
Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects, while antagonism occurs when the combined effect is less than the sum of their individual effects thegoodscentscompany.comcenmed.com. These interactions can arise from various molecular mechanisms, such as competition for the same binding site on a target enzyme or receptor, modulation of enzyme activity, interference with metabolic pathways, or effects on uptake, translocation, or detoxification cenmed.comnih.govnih.gov.
For chloroacetamide herbicides, synergistic or antagonistic interactions at the molecular level could potentially involve their primary target, VLCFA synthase, or other enzymes and pathways they might indirectly affect wikipedia.orgwikidata.org. For example, if another compound influences the expression or activity of VLCFA synthase, or affects the availability of its substrates (like malonyl-CoA), it could potentially alter the efficacy of this compound wikipedia.org. Similarly, compounds that affect the plant's ability to metabolize or detoxify this compound could also lead to synergistic or antagonistic effects wikipedia.org.
While the general principles of synergistic and antagonistic molecular interactions are well-established, specific detailed research findings on the synergistic or antagonistic interactions of this compound at the molecular level with other defined compounds were not prominently available in the provided search results. Studies on synergistic and antagonistic interactions often focus on drug combinations or interactions between different classes of pesticides massbank.eucenmed.comuni.lu. However, the potential for such interactions exists for any chemical compound, including this compound, when present in a complex biological or environmental system alongside other molecules cenmed.comnih.govnih.gov.
The molecular basis of synergistic or antagonistic interactions can be complex, involving multiple regulatory levels and the interplay of various small molecules, ions, and proteins within the cell cenmed.comnih.gov. Understanding these interactions requires detailed studies examining the effects of compound combinations on target enzymes, metabolic pathways, and cellular processes cenmed.comnih.gov.
Environmental Fate and Ecotoxicological Implications of Ethachlor in Terrestrial and Aquatic Ecosystems
Environmental Transport and Distribution of Ethachlor
The transport and distribution of a chemical compound like this compound in the environment are influenced by its physicochemical properties and the characteristics of the receiving environment, such as soil type, climate, and hydrology. Processes including adsorption, leaching, runoff, volatilization, and partitioning between different environmental compartments dictate its movement and presence in terrestrial and aquatic ecosystems.
Soil Adsorption, Leaching, and Runoff Dynamics
The interaction of this compound with soil particles, particularly soil adsorption, plays a crucial role in its fate and transport in terrestrial environments. Adsorption is influenced by soil properties such as organic carbon content, clay content, texture, and pH, as well as the chemical properties of the compound, including its water solubility and hydrophobicity (indicated by parameters like the organic carbon-water (B12546825) partition coefficient, Koc). mdpi.compsu.edu Higher organic carbon and clay content in soil generally lead to increased adsorption of non-ionic organic chemicals. scirp.orgresearchgate.netwaterquality.gov.au
Leaching, the movement of a substance through the soil profile with percolating water, is inversely related to adsorption. Compounds that are weakly adsorbed to soil are more prone to leaching, potentially reaching groundwater. mdpi.compsu.eduscirp.orgresearchgate.netembrapa.breuropa.eu Rainfall intensity and irrigation practices also significantly influence leaching potential. mdpi.comscirp.orgembrapa.br Studies on other chloroacetanilide herbicides, such as metolachlor (B1676510) and butachlor (B1668075), have shown varying degrees of mobility in soil depending on soil type and conditions, with higher mobility observed in soils with lower organic matter content and under high rainfall events. mdpi.comscirp.orgresearchgate.netembrapa.brmdpi.com
Runoff is the surface movement of water containing dissolved or suspended substances. It serves as a significant pathway for the transport of chemicals from agricultural fields to surface water bodies. mdpi.compsu.eduscirp.orgresearchgate.netembrapa.breuropa.eu The potential for runoff is influenced by factors such as slope, soil permeability, rainfall intensity, and the timing of application relative to rainfall events. mdpi.comscirp.orgembrapa.br Pesticides with lower adsorption coefficients and applied shortly before heavy rainfall are more likely to be transported via runoff. scirp.org
Specific data on the soil adsorption, leaching, and runoff dynamics of this compound is not available in the consulted literature. However, as a chloroacetamide herbicide, its behavior in soil would likely be governed by similar principles to other compounds in this class, with its specific mobility and persistence dependent on its unique physicochemical properties and site-specific environmental conditions.
Volatilization and Atmospheric Transport Processes
Volatilization is the process by which a chemical substance in the soil or water transitions into a gaseous state and enters the atmosphere. This process is influenced by the compound's vapor pressure, temperature, soil moisture content, and air movement. mdpi.compsu.eduembrapa.brnih.gov Compounds with higher vapor pressures are generally more volatile. mdpi.compsu.edu Soil moisture can affect volatilization by competing for adsorption sites on soil particles and influencing the diffusion of the compound through the soil matrix. nih.gov
Once in the atmosphere, this compound, or its volatile transformation products, could be subject to atmospheric transport. Atmospheric transport can occur over both short and long distances, leading to the potential for wider distribution and deposition in areas far from the source of application. researchgate.netmuni.cznih.govcopernicus.orgresearchgate.net Chemicals in the atmosphere can exist in both gaseous and particulate phases, with their partitioning influenced by factors such as temperature and the properties of atmospheric aerosols. muni.czresearchgate.net Deposition back to terrestrial and aquatic surfaces can occur through wet deposition (e.g., in rain or snow) and dry deposition (settling of particles). researchgate.net
While this compound has been listed in the context of atmospheric fate studies, specific data on its volatilization rates or atmospheric transport behavior, including its partitioning between gas and particulate phases or its potential for long-range transport, is not available in the consulted sources. muni.cz
Partitioning in Aquatic Environments (Sediment, Water Column)
In aquatic environments, chemicals like this compound can partition between the water column and sediment. The partitioning behavior of nonionic organic chemicals is significantly influenced by the organic carbon content of the sediment. waterquality.gov.auepa.govecetoc.orgsolutions-project.eu Compounds with higher octanol-water partition coefficients (Kow) or organic carbon-water partition coefficients (Koc) tend to adsorb more strongly to sediment organic carbon. waterquality.gov.auepa.govecetoc.orgsolutions-project.eu
Equilibrium partitioning theory suggests that at equilibrium, the concentration of a nonionic organic chemical in the interstitial (pore) water of sediment is in equilibrium with the concentration adsorbed to the sediment organic carbon. epa.govecetoc.orgsolutions-project.eu This partitioning affects the bioavailability of the chemical to benthic organisms. epa.govecetoc.orgsolutions-project.eu
Specific studies detailing the partitioning of this compound between the water column and sediment, or providing values such as its Koc or Kow, were not found in the consulted literature. Therefore, its specific behavior in aquatic environments regarding partitioning cannot be definitively described based on the available information.
Biodegradation and Abiotic Degradation of this compound
Degradation processes, both biological and abiotic, are crucial for the removal and transformation of chemical compounds in the environment. These processes can lead to the breakdown of the parent compound into less or more toxic transformation products.
Microbial Degradation Pathways in Soil and Water
Microbial degradation, primarily carried out by bacteria and fungi, is a major process for the transformation and detoxification of many organic pollutants, including pesticides, in soil and water. slideshare.netmdpi.comnih.gov Microorganisms can utilize these compounds as a source of carbon and energy or transform them through metabolic or co-metabolic processes. slideshare.netepa.govresearchgate.netfrontiersin.org The rate and extent of microbial degradation are influenced by various environmental factors, including the presence and activity of suitable microbial populations, temperature, moisture content, pH, and nutrient availability. mdpi.comnih.govresearchgate.net
Different microbial degradation pathways exist for chlorinated organic compounds, including reductive dechlorination (removal of chlorine atoms under anaerobic conditions) and oxidative dehalogenation (breakdown involving oxygenases under aerobic conditions). mdpi.comepa.govresearchgate.netfrontiersin.org The specific pathway depends on the chemical structure of the compound and the metabolic capabilities of the microbial community.
Specific information on the microbial degradation pathways of this compound in soil and water, including the identification of transformation products, is not available in the consulted literature. However, based on the degradation of other chloroacetanilide herbicides, microbial transformation is expected to be a significant dissipation pathway. psu.edu
The microbial degradation of organic compounds is often carried out by specific microbial species or consortia of microorganisms that possess the necessary enzymes and metabolic pathways. mdpi.comresearchgate.netfrontiersin.orgnih.gov Research on the biodegradation of various pollutants has identified numerous bacterial and fungal species capable of transforming complex organic molecules. mdpi.comnih.govresearchgate.netfrontiersin.orgnih.govnih.gov For instance, studies on the degradation of other chlorinated compounds have identified species within genera like Dehalococcoides, Pseudomonas, and Rhodococcus as being involved in their transformation. mdpi.comresearchgate.netfrontiersin.orgnih.gov
However, specific microbial species or consortia that are primarily responsible for the degradation of this compound have not been identified in the consulted scientific literature. Further research would be needed to isolate and characterize the microorganisms involved in this compound biodegradation and to understand the specific enzymatic mechanisms they employ.
Abiotic degradation processes, such as hydrolysis, photolysis, and chemical reduction, can also contribute to the transformation of chemicals in the environment. psu.edunih.govreverteplastics.comserdp-estcp.milmdpi.combattelle.org The importance of abiotic degradation pathways depends on the chemical structure of the compound and environmental conditions such as light exposure, pH, and the presence of reactive chemical species. nih.govreverteplastics.comserdp-estcp.mil For chlorinated compounds, abiotic reductive dechlorination can occur in the presence of reduced minerals like zero-valent iron or sulfide (B99878) minerals. nih.govserdp-estcp.milmdpi.combattelle.org
Specific data on the abiotic degradation rates or pathways of this compound is not available in the consulted literature.
Enzymatic Systems Involved in this compound Biodegradation
The biodegradation of chloroacetamide herbicides, including this compound, is a significant process in their environmental dissipation, particularly in soil. While specific enzymatic systems responsible for this compound biodegradation are not detailed in the provided search results, studies on related chloroacetanilide herbicides like alachlor (B1666766) and dimthis compound (B1670658) offer insights into potential mechanisms within this class. Microbial action in soil is known to degrade alachlor, for instance, leading to the formation of metabolites. Similarly, dimthis compound undergoes degradation in soils and water, monitored through techniques like UHPLC-HRMS nih.gov. Research on dimthis compound indicates that microbial communities, particularly certain bacterial genera like Pseudomonas and Achromobacter, can increase in abundance following exposure, suggesting their involvement in the degradation or transformation of the herbicide, especially at higher concentrations. In-silico predictions for dimthis compound have revealed increased expression of genes related to xenobiotic degradation pathways in soil microbial communities. While these findings pertain to other chloroacetamide herbicides, they highlight the crucial role of enzymatic systems within soil microorganisms in the biodegradation of this chemical class.
Photodegradation and Hydrolysis Mechanisms
Hydrolysis and photodegradation are abiotic processes that can contribute to the transformation and dissipation of pesticides in the environment. For this compound, there is an indication that it undergoes hydrolysis. A study on the hydrolysis half-life of several pesticides at different pH and temperatures included this compound, providing specific half-life values under tested conditions (Table 1).
| Pesticide | pH 5, 25℃ (days) | pH 7, 25℃ (days) | pH 9, 25℃ (days) | 50℃ (days) |
| This compound | 320.9 | 602.7 | 886.4 | 302.7 |
| Isofenphos-methyl | 374.6 | 270.8 | 18.3 | 78.7 |
| Semiamitraz | 188.4 | 6.5 | 0.044 | 0.6 |
| Pirimioxyphos | 37.3 | 55.9 | 32.4 | 7.2 |
Table 1: Hydrolysis Half-Life (DT50) of this compound and Other Pesticides Under Different Conditions
Photodegradation, the breakdown of pesticides by sunlight, is another process that can reduce the potency of chemicals applied to foliage or soil. While the search results mention photodegradation in the context of pesticides generally and specific compounds like Metsulfuron-methyl or 2,4,5-trichlorophenoxyacetic acid, detailed photodegradation mechanisms and products specifically for this compound were not identified in the provided snippets.
Metabolite Formation and Persistence in Environmental Compartments
The degradation of chloroacetanilide herbicides, including this compound, leads to the formation of metabolites wikipedia.org. For instance, alachlor and metolachlor are transformed into corresponding ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) metabolites in soil nih.gov. These metabolites can be mobile and transported in soil and water nih.gov. Studies on metolachlor and alachlor have shown that their ESA metabolites can be detected more frequently and at higher concentrations in groundwater and surface water than the parent compounds due to their mobility and persistence nih.gov. For dimthis compound, several metabolites were detected in water samples after application nih.gov. While specific, named metabolites explicitly identified as derived from this compound were not clearly detailed in the search results, the information on related chloroacetanilides strongly suggests that this compound would also form metabolites in environmental compartments. These metabolites, similar to those of other chloroacetanilides, may exhibit mobility and persistence, potentially being found in soil and water bodies nih.gov. The persistence of metabolites is a key consideration in environmental risk assessment.
Ecotoxicological Impact on Non-Target Organisms (excluding human health)
Herbicides, including chloroacetanilide compounds like this compound, can exert toxic effects on non-target organisms in both terrestrial and aquatic ecosystems.
Effects on Soil Microbial Communities and Activity
Soil microbial communities are vital for maintaining soil health and fertility, and they can be affected by herbicide application. Studies on dimthis compound, a chloroacetamide herbicide, have shown that high doses can significantly impact soil microbial activity and community structure. For example, a study observed that a 100-fold field dose of dimthis compound significantly increased respiration and microbial biomass while decreasing soil enzymatic activities. This high dose also led to significant changes in microbial composition, with an increase in the abundance of Proteobacteria, particularly Pseudomonas and Achromobacter genera. However, at recommended field doses, the effects of dimthis compound on evaluated characteristics of the microbial community and activity were not significant, suggesting that responsible use may not harm soil microbial communities. While direct studies on this compound's impact were not found, its classification as a chloroacetamide herbicide suggests potential for similar effects on soil microbes, particularly at elevated concentrations. The impact of agrochemicals on soil microbiota is a recognized concern due to potential adverse effects on soil functions and biochemical processes.
Impact on Aquatic Organisms and Ecosystems
Chloroacetanilide herbicides, including this compound, are known to be toxic to fish and other aquatic species. The assessment of aquatic toxicity is a crucial part of environmental hazard and risk assessment for chemicals. Toxicity testing typically involves organisms from different trophic levels, such as algae, invertebrates (like Daphnia), and fish.
Studies on the aquatic toxicity of related chloroacetanilide herbicides provide context. For instance, alachlor has been shown to be highly toxic to marine fish larvae in acute toxicity tests. The toxicity of alachlor to fish can vary depending on the species and test conditions. Daphnia magna is a commonly used species for assessing the acute toxicity of chemicals to freshwater invertebrates. While herbicides are primarily designed to target plants, some can exhibit toxicity to aquatic invertebrates. Studies evaluating the toxicity of various herbicides to Daphnia magna have categorized them based on their modes of action and observed toxicity levels.
Algae are also susceptible non-target organisms in aquatic ecosystems, and herbicides can significantly impact phytoplankton communities. Studies on the toxicity of different herbicides to green algae have shown varying levels of toxicity depending on the chemical class and mode of action. For example, metazachlor, another chloroacetamide herbicide, has shown high acute toxicity to green algae. The impact on phytoplankton communities can include reductions in density and shifts in community composition.
While specific quantitative toxicity data (e.g., LC50, EC50 values) for this compound across a range of aquatic organisms were not extensively found in the provided snippets, its classification as a chloroacetamide herbicide known to be toxic to aquatic species indicates a potential risk to aquatic ecosystems upon exposure.
Phytotoxicity to Non-Target Plant Species
This compound, as a herbicide, is designed to be phytotoxic to target weeds. However, herbicides can also cause undesirable phytotoxic side effects on non-target plant species, particularly during emergence and early stages of development. The use of safeners is a common practice to mitigate the phytotoxic effects of herbicides, including haloacetanilide herbicides like this compound, on desirable crops. Studies on the phytotoxicity of other compounds, such as heptachlor, an organochlorine pesticide, demonstrate how soil contaminants can affect the growth of economic crops. Similarly, research on butachlor, another amide herbicide, discusses methods for repairing butachlor phytotoxicity. The potential for this compound to cause phytotoxicity to non-target plant species is a recognized characteristic of this class of herbicides.
Advanced Analytical Methodologies for the Detection and Quantification of Ethachlor and Its Metabolites
Chromatographic Techniques for Ethachlor Analysis
Chromatographic methods are fundamental for separating this compound and its metabolites from complex sample matrices before detection and quantification. Various chromatographic techniques, coupled with sensitive detectors, are utilized depending on the sample type, required detection limits, and the specific analytes of interest.
Gas Chromatography (GC) Coupled with Various Detectors (e.g., MS, ECD, HECD, FID)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. When coupled with appropriate detectors, GC allows for both the separation and sensitive detection of the herbicide and some of its less polar metabolites.
GC-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the identification and quantification of pesticides, including chloroacetanilide herbicides. nih.govherts.ac.ukherts.ac.uk The GC separates the components of a sample, and the mass spectrometer provides structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. GC-MS can be used in full scan mode for identification or selected ion monitoring (SIM) mode for increased sensitivity in quantification. A miniaturized method for pesticide residue analysis in food products utilized GC-MS, demonstrating its applicability for compounds like this compound. herts.ac.uk In the analysis of atmospheric samples, GC-MS/MS has been employed for compounds including this compound, providing low limits of quantification. nih.gov
GC-Electron Capture Detector (ECD): The electron capture detector (ECD) is highly sensitive to electronegative compounds, such as halogenated hydrocarbons. Since this compound contains a chlorine atom, GC-ECD is a suitable and sensitive method for its detection and quantification, particularly in environmental samples where low concentrations may be present. GC-ECD is commonly used for the analysis of organochlorine pesticides.
Other GC Detectors (HECD, FID): While GC-MS and GC-ECD are more commonly reported for halogenated pesticides like this compound, other detectors such as the Hall Electrolytic Conductivity Detector (HECD) and Flame Ionization Detector (FID) can also be potentially applied. HECD is selective for halogen-containing compounds. FID is a general-purpose detector used for a wide range of organic compounds, but it typically offers lower sensitivity compared to ECD or MS for chlorinated substances.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., MS, UV, Electrochemical Detection)
High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of less volatile or more polar compounds, including many pesticide metabolites. HPLC can be coupled with various detectors.
HPLC-Mass Spectrometry (HPLC-MS/MS): LC-MS/MS is considered the method of choice for the analysis of many polar pesticides and their degradates in various matrices, including water and food. This technique offers high sensitivity and selectivity through the use of tandem mass spectrometry (MS/MS), which involves the fragmentation of parent ions and detection of specific product ions. EPA Method 535, for instance, describes the use of LC-MS/MS for the analysis of chloroacetanilide herbicide degradates, such as Dimthis compound (B1670658) ESA and Propachlor OA, in drinking water. This highlights the suitability of LC-MS/MS for analyzing polar metabolites of this compound. The method demonstrated excellent linearity and reproducibility for these related compounds.
HPLC-UV Detection: Ultraviolet (UV) detection is a common method used with HPLC. The applicability of HPLC-UV depends on the compound's ability to absorb UV light at a specific wavelength. While this compound and some of its metabolites may have some UV absorbance, the sensitivity of HPLC-UV might be lower compared to MS-based methods, especially for trace analysis or for metabolites lacking strong chromophores. Chemical derivatization can sometimes be employed to enhance UV detectability. HPLC-UV has been used for the analysis of various compounds, including some pesticides.
HPLC-Electrochemical Detection: Electrochemical detection measures analytes that can be oxidized or reduced at an electrode. The applicability of electrochemical detection for this compound and its metabolites would depend on their specific electrochemical properties. This method can offer high sensitivity for electroactive compounds.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC offers advantages for the analysis of a range of compounds, including those that are not well-suited for GC or traditional HPLC. SFC can be coupled with various detectors, including MS. While less common than GC or HPLC for routine pesticide analysis, SFC can be a valuable alternative for specific applications, potentially offering different selectivity and faster analysis times for this compound and its metabolites depending on their properties. Specific applications of SFC for this compound were not prominently found in the search results, but the technique's general capabilities suggest its potential utility.
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques provide valuable information for the identification, structural elucidation, and quantification of this compound and its metabolites.
Mass Spectrometry (MS/MS, HRMS) for Structural Elucidation and Trace Analysis
Mass spectrometry, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), plays a critical role in the analysis of this compound and its metabolites.
MS/MS: As discussed in the context of GC-MS/MS and LC-MS/MS, tandem mass spectrometry provides enhanced selectivity and sensitivity by measuring specific fragmentation pathways of the target analytes. This is particularly important for analyzing complex samples and confirming the identity of compounds. MS/MS is widely used for the quantification of pesticide residues and the identification of metabolites.
HRMS: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown compound or metabolite, significantly aiding in structural elucidation. HRMS is also valuable for non-target screening and identifying unexpected transformation products. HRMS coupled with chromatography (e.g., LC-HRMS) is increasingly used in environmental analysis and metabolomics for comprehensive screening and identification of a wide range of contaminants and their metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. While typically less sensitive than MS-based methods and requiring larger sample quantities, NMR provides invaluable information about the connectivity and spatial arrangement of atoms within a molecule.
NMR spectroscopy, including 1H NMR and 13C NMR, is used in the characterization of synthesized compounds, including potential pesticides and their transformation products. It can confirm the structure of this compound and provide insights into the structural changes that occur during its metabolism or degradation. NMR is also applied in metabolomics studies to identify and quantify metabolites in biological samples, which could be relevant for studying the metabolic fate of this compound in organisms.
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. physicsandmathstutor.comstudymind.co.uksavemyexams.comcompoundchem.com It works by measuring the absorption of infrared radiation by the molecule, which causes bonds to vibrate at characteristic frequencies. savemyexams.comcompoundchem.comorgchemboulder.com Different types of bonds and functional groups absorb infrared radiation at different wavelengths, producing a unique spectrum that acts as a "fingerprint" for the molecule. physicsandmathstutor.comcompoundchem.comorgchemboulder.com The region of the IR spectrum below 1300 cm⁻¹ is particularly useful for compound identification due to the unique pattern of peaks. orgchemboulder.com For an organic compound like this compound, IR spectroscopy could be used to identify key functional groups such as C-Cl bonds, carbonyl groups (C=O), and C-H stretches, aiding in its identification and structural confirmation, as well as potentially identifying functional groups in its metabolites.
UV-Visible (UV-Vis) spectroscopy involves the absorption of ultraviolet or visible light by chemical compounds, leading to electronic transitions within the molecule. ej-eng.orgbyjus.comnumberanalytics.comnumberanalytics.com This technique is particularly useful for analyzing compounds that contain chromophores, which are functional groups that absorb UV or visible light. msu.edu The absorption spectrum, a plot of absorbance versus wavelength, can provide information about the electronic structure of the molecule and can be used for quantitative analysis based on the Beer-Lambert Law. ej-eng.orgbyjus.com For this compound and its metabolites, UV-Vis spectroscopy could potentially be used for quantification if they possess suitable chromophores that absorb in the UV-Vis region. It can also provide insights into the presence of conjugated systems within the molecules. numberanalytics.commsu.edu
Sample Preparation and Extraction Techniques
Sample preparation is a critical step in chemical analysis, aimed at isolating and concentrating the analytes of interest from the sample matrix while removing interfering substances. For the analysis of organic compounds like this compound and its metabolites in various matrices (e.g., environmental samples, biological fluids), extraction techniques are essential.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that involves partitioning analytes between a liquid sample and a solid sorbent material. mdpi.comsigmaaldrich.com It is effective for extracting and concentrating organic contaminants from various matrices, including aqueous samples. mdpi.comsigmaaldrich.comfrontiersin.org The choice of sorbent material is crucial and depends on the chemical properties of the analytes and the matrix. mdpi.comfrontiersin.org Different sorbents, including silica-based, polymer-based, and carbon nanomaterials, are available, offering various interaction mechanisms such as reversed-phase, normal-phase, ion exchange, and mixed-mode. mdpi.com For this compound and its potentially more polar or non-polar metabolites, selecting an appropriate SPE sorbent (e.g., C18 for non-polar compounds, or mixed-mode sorbents for a range of polarities) and optimizing the elution solvent are key to achieving efficient extraction and cleanup. frontiersin.orgacs.orgnih.gov
Liquid-Liquid Extraction (LLE), also known as solvent extraction, is another fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. vt.eduwikipedia.orgtidjma.tn Analytes are transferred from one phase to the other based on their partitioning behavior. wikipedia.orgtidjma.tn LLE is effective for extracting organic pollutants, including pesticides and herbicides, from water and other matrices. tidjma.tntidjma.tn While traditional LLE can be time-consuming and require large volumes of solvent, it remains a valuable technique, particularly when dealing with samples containing a wide range of compounds with varying polarities. vt.edu For this compound and its metabolites, LLE could be employed using a suitable organic solvent to extract them from an aqueous sample, or vice versa, depending on their polarity.
Microextraction Techniques (e.g., SPME, LPME)
Microextraction techniques are miniaturized versions of traditional extraction methods that aim to reduce solvent consumption, sample size, and extraction time. Solid-Phase Microextraction (SPME) is a solvent-less extraction technique that uses a fiber coated with an extracting phase to adsorb or absorb analytes from a sample (liquid, gas, or headspace). sigmaaldrich.comnih.govresearchgate.netperkinelmer.com The fiber is then directly introduced into an analytical instrument, such as a gas chromatograph-mass spectrometer (GC-MS), for thermal desorption and analysis. nih.govresearchgate.netperkinelmer.com SPME is particularly useful for the analysis of volatile and semi-volatile organic compounds and can be applied to various matrices. sigmaaldrich.comnih.govperkinelmer.com The choice of fiber coating is crucial for efficient extraction and depends on the properties of the target analytes. sigmaaldrich.comperkinelmer.comoeno-one.eu SPME could be a valuable technique for extracting volatile or semi-volatile this compound or its metabolites from environmental or biological samples prior to chromatographic analysis.
Liquid-Phase Microextraction (LPME) encompasses several techniques where a small volume of solvent is used to extract analytes from a sample. Dispersive liquid-liquid microextraction (DLLME) is one LPME method where a small amount of extraction solvent and a disperser solvent are injected into an aqueous solution, forming a cloudy dispersion. wikipedia.org Analytes partition into the fine droplets of the extraction solvent, which are then separated by centrifugation. wikipedia.org DLLME is effective for extracting organic compounds, including pesticides, from water samples and offers advantages such as speed, low solvent consumption, and high enrichment factors. wikipedia.org LPME techniques could be explored for the efficient and low-solvent extraction of this compound and its metabolites from aqueous samples.
Method Validation and Quality Assurance in this compound Analysis
Method validation is a crucial process to demonstrate that an analytical method is suitable for its intended purpose, ensuring the reliability, accuracy, and consistency of the results. eurachem.orgdemarcheiso17025.comapvma.gov.aufda.goveuropa.eu Quality assurance encompasses a broader set of practices to ensure that analytical data are of known and appropriate quality.
Accuracy, Precision, and Detection/Quantification Limits
Key parameters evaluated during method validation include accuracy, precision, and detection/quantification limits. Accuracy refers to the closeness of the measured value to the true value. apvma.gov.aueuropa.eulibretexts.org It is often assessed through recovery studies, where known amounts of the analyte are added to blank samples (spiking), and the percentage recovered is measured. apvma.gov.aueuropa.eu Precision describes the agreement among individual measurements of the same homogeneous sample under specified conditions. europa.eulibretexts.org It is typically expressed as variance, standard deviation, or relative standard deviation and can be evaluated at different levels, such as repeatability (within a short period in the same laboratory) and intermediate precision (within-laboratory variations over time). europa.eu
The detection limit (LOD) is the lowest concentration or amount of an analyte that can be reliably detected, though not necessarily quantified. europa.eulibretexts.orgwikipedia.orgnumberanalytics.com The quantitation limit (LOQ) is the lowest concentration or amount that can be quantitatively determined with acceptable accuracy and precision. europa.eulibretexts.orgnumberanalytics.com These limits are typically determined statistically based on the signal-to-noise ratio or the standard deviation of blank measurements. wikipedia.orgnumberanalytics.com Establishing appropriate LODs and LOQs is essential for determining the lowest levels at which this compound and its metabolites can be reliably measured in a given matrix.
Interference Assessment and Matrix Effects
Interference occurs when a component in the sample matrix, other than the analyte, affects the analytical signal. iupac.org Matrix effects refer to the combined influence of all components of the sample except the analyte on the measurement. iupac.orgarborassays.comlibretexts.orgbataviabiosciences.com These effects can lead to signal suppression or enhancement, resulting in inaccurate quantification. arborassays.comlibretexts.orgbataviabiosciences.com
Assessing interference and matrix effects is a critical part of method validation. This can involve analyzing blank samples containing only the matrix, spiking studies where analytes are added to different matrix samples, and comparing results obtained from samples with those from standards prepared in a pure solvent. arborassays.comlibretexts.orgdrawellanalytical.com Strategies to mitigate matrix effects include appropriate sample preparation techniques (e.g., extraction, cleanup), matrix-matched calibration standards (preparing standards in a similar matrix to the samples), and the use of internal standards. arborassays.comlibretexts.orgdrawellanalytical.com For the analysis of this compound and its metabolites, particularly in complex environmental or biological matrices, thorough assessment and mitigation of matrix effects are necessary to ensure accurate and reliable results.
Future Research Directions and Unexplored Avenues for Ethachlor
Development of Sustainable Ethachlor Derivatives with Enhanced Environmental Profiles
A primary avenue for future research lies in the synthesis and evaluation of novel this compound derivatives with improved environmental characteristics. The goal is to create analogues that maintain or enhance herbicidal efficacy while minimizing off-target effects and persistence in the environment.
Researchers are exploring the synthesis of new chloroacetamide derivatives with potent herbicidal activity. nih.govresearchgate.net For instance, novel derivatives have been synthesized and evaluated against various weed species, with some showing higher potency than existing commercial herbicides. nih.govresearchgate.net This line of research could be extended to this compound, focusing on modifications to its chemical structure that could lead to:
Increased Biodegradability: Introducing functional groups that are more susceptible to microbial degradation could reduce the soil half-life of the compound, mitigating risks of carryover and groundwater contamination.
Reduced Non-Target Toxicity: Modifications could be designed to decrease toxicity to non-target organisms, such as soil microbes, aquatic life, and beneficial insects.
Improved Target Specificity: By refining the molecular structure, it may be possible to enhance the compound's affinity for the target enzyme in weeds, allowing for lower application rates without compromising efficacy.
The development of such derivatives would involve a combination of synthetic chemistry, computational modeling to predict activity and environmental fate, and rigorous biological and ecotoxicological testing.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers unprecedented opportunities to unravel the complex biological mechanisms underlying this compound's herbicidal activity and its impact on both target and non-target organisms. nih.govresearchgate.net While the primary mode of action for chloroacetamides is the inhibition of very-long-chain fatty acid synthesis, a more detailed understanding at the molecular level can pave the way for significant advancements. researchgate.net
Future research in this area could include:
Transcriptomic Analysis: Studying the changes in gene expression in weeds and crops upon exposure to this compound can identify the full cascade of molecular responses. This could reveal secondary modes of action, stress response pathways, and the genetic basis of tolerance or susceptibility. nih.govgenscript.comnih.gov
Proteomic Profiling: Analyzing the entire set of proteins in an organism can provide insights into how this compound affects cellular processes. Studies on other chloroacetamides have shown that these herbicides can induce distinct protein destabilization profiles, primarily targeting proteins with reactive cysteine residues. nih.govresearchgate.netacs.orgchemrxiv.org Applying these techniques to this compound could identify its specific protein targets and off-targets, shedding light on its selectivity and potential for resistance development.
Metabolomic Studies: Investigating the metabolic fingerprint of plants and soil microorganisms exposed to this compound can reveal disruptions in metabolic pathways. nih.govscilit.comnih.govchemrxiv.org This information is crucial for understanding the sublethal effects of the herbicide and its degradation pathways in the environment. For example, metabolomic profiling has been used to distinguish the modes of action of different herbicides based on the changes in primary metabolites in treated plants. nih.govscilit.com
Integrating these omics datasets will provide a holistic view of this compound's interactions within biological systems, facilitating the development of more effective and safer weed management strategies. frontiersin.orgdntb.gov.ua
Advanced Modeling and Predictive Tools for Environmental Fate Assessment
Predicting the environmental fate of herbicides is critical for assessing their long-term impact. While models for pesticide fate exist, there is a continuous need for refinement and the development of more sophisticated predictive tools specifically tailored to the properties of this compound and its potential derivatives.
Future research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models can help predict the environmental persistence, mobility, and toxicity of new this compound derivatives based on their chemical structure. acs.org This would enable the pre-screening of candidate molecules for desirable environmental profiles, reducing the need for extensive and costly empirical testing.
Spatially Explicit Fate and Transport Models: Integrating geographic information systems (GIS) with fate and transport models can provide more accurate predictions of this compound concentrations in different environmental compartments (soil, water, air) under various climatic and agricultural scenarios.
Modeling Biodegradation Pathways: Elucidating the microbial degradation pathways of this compound is essential for predicting its persistence. Future models should incorporate the genetic and metabolic diversity of soil microbial communities to provide more realistic degradation kinetics. Research on related chloroacetamides has identified various microbial degradation pathways, which can serve as a starting point for this compound. acs.orgnih.gov
These advanced modeling tools will be invaluable for conducting more accurate and comprehensive environmental risk assessments for this compound and its future iterations.
Novel Applications in Non-Human Biological Systems or Industrial Sectors
While primarily known as a herbicide, the chemical properties of this compound and its derivatives may lend themselves to applications beyond agriculture. Chloroacetamide compounds have been explored for various industrial and biological uses. researchgate.netresearchgate.net
Unexplored avenues for this compound-related compounds could include:
Development of Biosensors: The specific interaction of chloroacetamides with certain biological molecules could be harnessed to develop sensitive and selective biosensors for the detection of these herbicides in environmental samples. nih.govacs.orgnih.gov This would provide a valuable tool for environmental monitoring and regulatory compliance.
Biocatalysis and Synthesis of Bioactive Compounds: The reactive nature of the chloroacetamide group can be utilized in synthetic chemistry. For instance, chloroacetamide derivatives have been used in the synthesis of new biologically active sulfide (B99878) compounds with potential antimicrobial and antioxidant properties. scielo.org.za The chloroacetamide moiety can also be used for cross-linking with peptides and proteins. acs.org
Material Science and Polymer Chemistry: Chloroacetamide-based compounds have potential applications in polymer modification and solid-state chemistry. researchgate.net Research in this area could lead to the development of new materials with unique properties. Some hyperbranched polymers have been explored for use in environmentally friendly paint formulations. advancedsciencenews.com
Exploring these non-herbicidal applications could lead to the development of new technologies and products, adding value to the chemistry of this compound beyond its current use.
Exploration of Resistance Mitigation Strategies in Agricultural Contexts
The evolution of herbicide resistance in weed populations is a significant threat to sustainable agriculture. While resistance to chloroacetamide herbicides has been less frequent compared to other modes of action, proactive research into resistance mitigation is crucial.
Future research should focus on:
Understanding Resistance Mechanisms: Utilizing omics technologies to investigate the molecular basis of this compound resistance in weeds. This could involve identifying target-site mutations or non-target-site resistance mechanisms, such as enhanced metabolism. nih.govfrontiersin.orgdntb.gov.ua
Developing Integrated Weed Management (IWM) Strategies: Designing and promoting IWM programs that combine the use of this compound with other control methods, such as crop rotation, cover cropping, and mechanical weeding. This reduces the selection pressure for resistance development.
Herbicide Combinations and Rotations: Investigating the efficacy of tank-mixing or rotating this compound with herbicides that have different modes of action to delay the onset of resistance. scirp.org
Early Detection of Resistance: Developing rapid and accurate diagnostic tools to detect resistant weed biotypes at an early stage, allowing for timely and effective management interventions.
By proactively addressing the potential for resistance, the long-term efficacy of this compound and other chloroacetamide herbicides can be preserved.
Q & A
Q. What are the key chemical identifiers and structural characteristics of Ethachlor?
this compound (IUPAC name: 2-chloro-N-(ethoxymethyl)-N-(2-ethylphenyl)acetamide) is a chloroacetamide herbicide approved in China. Its molecular formula is C₁₃H₁₈ClNO₂, with a CAS Registry Number of 51218-31-5. Structural analysis reveals a chloroacetamide backbone modified with ethoxymethyl and 2-ethylphenyl groups, critical for its herbicidal activity. Researchers should verify identity via spectral methods (e.g., NMR, IR) and cross-reference with the Compendium of Pesticide Common Names .
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-N-(ethoxymethyl)-N-(2-ethylphenyl)acetamide |
| CAS Registry Number | 51218-31-6 |
| Molecular Formula | C₁₃H₁₈ClNO₂ |
| Herbicidal Class | Chloroacetamide |
Q. How should researchers design experiments to study this compound’s degradation in soil?
Experimental design must include controlled variables (pH, temperature, microbial activity) and analytical methods (HPLC, GC-MS) to quantify degradation products. Use replicated soil microcosms treated with this compound under varying conditions. Include negative controls and validate results via mass balance calculations. Detailed protocols should align with guidelines for reproducibility, such as those in the Beilstein Journal of Organic Chemistry .
Q. What analytical methodologies are recommended for detecting this compound residues in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for trace-level detection. Validate methods using spike-recovery experiments in matrices like water, soil, or plant tissues. Cross-check with certified reference materials and report limits of detection (LOD) and quantification (LOQ). For spectral confirmation, compare fragmentation patterns with literature data .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on this compound’s efficacy across different soil types?
Contradictory efficacy data may arise from variations in organic matter content or microbial communities. Perform meta-analysis of existing studies, stratifying results by soil properties (e.g., clay content, cation exchange capacity). Use multivariate regression to isolate confounding factors. Transparent reporting of limitations (e.g., small sample sizes) is critical, as outlined in qualitative research frameworks .
Q. What advanced synthesis routes exist for this compound, and how do they impact yield and purity?
Novel routes include catalytic asymmetric synthesis or green chemistry approaches (e.g., solvent-free conditions). Compare yields and enantiomeric purity across methods using chiral HPLC. Optimize reaction parameters (catalyst loading, temperature) via design of experiments (DoE). Document synthetic pathways comprehensively to enable replication .
Q. How can ecological risk assessments be designed to evaluate this compound’s impact on non-target organisms?
Conduct microcosm or mesocosm studies exposing aquatic invertebrates (e.g., Daphnia magna) or soil nematodes to this compound at environmentally relevant concentrations. Measure endpoints like mortality, reproduction, and biomarker responses (e.g., glutathione-S-transferase activity). Use probabilistic models to estimate risk quotients, adhering to FAIR data principles for interoperability .
Q. What computational strategies are effective in modeling this compound’s adsorption-desorption dynamics in soil?
Apply molecular dynamics (MD) simulations to study interactions between this compound and soil organic matter. Validate models using experimental adsorption isotherms (e.g., Freundlich parameters). Machine learning algorithms (e.g., random forests) can predict binding affinities across soil types. Share code and datasets in open repositories to enhance reproducibility .
Methodological Guidance
Q. How should literature reviews on this compound be structured to ensure comprehensive coverage?
- Use Google Scholar’s advanced operators:
"this compound" AND ("degradation" OR "toxicity")to filter by relevance. - Track citations via the “Cited by” feature to identify seminal works and emerging trends .
- Prioritize peer-reviewed journals indexed in platforms like PubMed or Web of Science.
Q. What ethical considerations apply to field studies involving this compound?
Q. How can researchers standardize bioassays for this compound’s phytotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
